Sulodexide

概要

説明

Sulodexide is a drug used to treat chronic venous ulcers in the legs . It is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH) .

Synthesis Analysis

Sulodexide comprises two fractions: a fast-moving heparin fraction (80%), which has affinity for antithrombin III, and a dermatan sulfate fraction (20%) that has affinity for heparin cofactor II .Molecular Structure Analysis

The molecular structure of Sulodexide was investigated using techniques such as HP-SEC/TDA, 2D-NMR, and HPLC-MS . The analysis of molecular weight distribution and of their mono, di, and oligosaccharide composition was accomplished .Chemical Reactions Analysis

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .Physical And Chemical Properties Analysis

Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects .科学的研究の応用

Treatment of Venous Disease : Sulodexide, a glycosaminoglycan, shows promise in managing chronic venous insufficiency and venous ulceration, and in preventing recurrent venous thromboembolism. Its wide-ranging biological effects on the vascular system include antithrombotic, profibrinolytic, anti-inflammatory, endothelial protective, and vasoregulatory effects, making it a potential therapeutic option with a low rate of major bleeding complications (Carroll, Piazza, & Goldhaber, 2018).

Treatment of Venous Leg Ulcers : A study found that sulodexide was effective and well-tolerated in managing venous leg ulcers when associated with local treatment, showing a higher proportion of patients with complete ulcer healing (Coccheri et al., 2002).

Renal Disease and Diabetic Nephropathy : Although sulodexide was shown to reduce albuminuria in diabetic patients, its effectiveness as a renoprotective agent in type 2 diabetes with significant proteinuria was not confirmed in the Sun-MACRO trial (Packham et al., 2012). Another study indicated that sulodexide may decrease proteinuria and attenuate renal lesions in rats, suggesting a potential for treating chronic kidney failure (Li et al., 2012).

Treatment in Early Stages of COVID-19 : Sulodexide showed potential benefits in reducing hospital admissions and oxygen support requirements in patients with early-stage COVID-19, highlighting its therapeutic potential until an effective vaccine or antiviral becomes available (Gonzalez Ochoa et al., 2021).

Role in Cardiovascular Accidents Post-Myocardial Infarction : A study revealed that sulodexide, with its antithrombotic properties, can reduce the risk of death and thromboembolic events after an acute myocardial infarction (Condorelli et al., 1994).

Effect on Retinal Neovascularization : Sulodexide inhibited retinal neovascularization in a mouse model of oxygen-induced retinopathy, suggesting its application in treating ocular pathologies involving neovascularization (Jo et al., 2014).

Peripheral Vascular Disease : Sulodexide shows effectiveness in the prophylaxis and treatment of arterial and venous peripheral diseases due to its antithrombotic and antithrombin activity (Lasierra-Cirujeda et al., 2010).

Inflammatory and Endothelial Effects : Sulodexide has been shown to suppress inflammation in human endothelial cells and prevent glucose cytotoxicity, demonstrating significant anti-inflammatory action and a protective effect against glucose cytotoxicity (Ciszewicz et al., 2009).

Safety And Hazards

将来の方向性

Sulodexide has been used clinically for the prophylaxis and treatment of vascular diseases with increased risk of thrombosis . It has also been investigated in the treatment of diabetic kidney disease and diabetic neuropathy . New anti-inflammatory properties have also extended its use in venous disease .

特性

IUPAC Name |

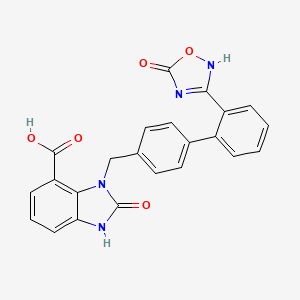

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYSXUXXBDSYRT-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206530 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Sulodexide | |

CAS RN |

57817-83-1, 57821-29-1 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6,2'-O-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile](/img/structure/B8078261.png)

![4-(1,4-Diazepan-1-yl)-7-fluoropyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8078265.png)